
セリバスタチン-D3 ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cerivastatin-D3, Sodium Salt is a deuterated form of cerivastatin, a synthetic member of the statin class of drugs. Statins are widely used to lower cholesterol levels and prevent cardiovascular diseases. Cerivastatin-D3, Sodium Salt is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies.
科学的研究の応用
Cerivastatin-D3, Sodium Salt has several scientific research applications, including:
Pharmacokinetic studies: The deuterium labeling allows for precise tracking of the compound in biological systems, making it useful in pharmacokinetic studies.
Metabolic studies: The compound is used to study the metabolic pathways and interactions of cerivastatin in the body.
Drug development: It serves as a reference standard in the development of new statin drugs.
Analytical chemistry: The compound is used in various analytical techniques, such as mass spectrometry, to study its structure and properties.
作用機序
Target of Action
Cerivastatin-D3, Sodium Salt, primarily targets hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , a hepatic enzyme . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .
Mode of Action
Cerivastatin competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate is blocked, leading to a decrease in cholesterol in hepatic cells . This results in the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Cerivastatin affects the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in cholesterol levels in hepatic cells, which in turn upregulates LDL-receptors and increases the hepatic uptake of LDL-cholesterol from the circulation .
Pharmacokinetics
Cerivastatin is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of Cerivastatin is 60% due to presystemic first-pass effects . Cerivastatin is highly bound to plasma proteins (>99%) . It is exclusively cleared via metabolism, with no unchanged drug excreted . Cerivastatin is subject to two main oxidative biotransformation reactions, leading to the formation of three metabolites . Approximately 70% of the administered dose is excreted as metabolites in the feces, and 30% in the urine .
Result of Action
The primary result of Cerivastatin’s action is the reduction of cholesterol levels in hepatic cells . This leads to an increase in hepatic uptake of LDL-cholesterol from the circulation, effectively lowering LDL cholesterol and triglycerides . Additionally, Cerivastatin suppresses the growth of macrophages and decreases the expression of matrix metalloproteinases and tissue factor molecules, thus reducing acute coronary events .
Action Environment
The action of Cerivastatin-D3, Sodium Salt can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects .
Safety and Hazards
生化学分析
Biochemical Properties
Cerivastatin-D3, Sodium Salt is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, Cerivastatin-D3, Sodium Salt results in a decrease in cholesterol in hepatic cells .
Cellular Effects
Cerivastatin-D3, Sodium Salt has been shown to have significant effects on various types of cells and cellular processes. It is effective in lowering LDL cholesterol and triglycerides and is used to treat primary hypercholesterolemia and mixed dyslipidemia . It also inhibits the proliferation and invasiveness of MDA-MB-231 cells, mainly by RhoA inhibition .
Molecular Mechanism
The molecular mechanism of Cerivastatin-D3, Sodium Salt involves competitive inhibition of HMG-CoA reductase . This results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Temporal Effects in Laboratory Settings
Cerivastatin-D3, Sodium Salt is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration followed by a monoexponential decay with an elimination half-life of 2 to 3 hours .
Metabolic Pathways
Cerivastatin-D3, Sodium Salt is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 .
Transport and Distribution
Cerivastatin-D3, Sodium Salt is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cerivastatin-D3, Sodium Salt involves several steps, starting from the appropriate pyridine derivative. The key steps include:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction.
Addition of the dihydroxyheptanoic acid side chain: This step involves the addition of the dihydroxyheptanoic acid side chain to the pyridine ring.
Deuterium labeling: Deuterium atoms are introduced at specific positions to obtain the deuterated form of cerivastatin.
Formation of the sodium salt: The final step involves the formation of the sodium salt by reacting the deuterated cerivastatin with sodium hydroxide.
Industrial Production Methods: Industrial production of Cerivastatin-D3, Sodium Salt follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Reaction conditions are optimized to ensure high yield and purity.
Use of specialized equipment: Large-scale reactors and purification systems are used to handle the increased volume of reactants and products.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions: Cerivastatin-D3, Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Substitution reactions can take place at the aromatic ring, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.
類似化合物との比較
- Atorvastatin
- Fluvastatin
- Rosuvastatin
Cerivastatin-D3, Sodium Salt stands out due to its specific applications in research and its unique deuterium labeling, which differentiates it from other statins.
特性
CAS番号 |
916314-45-9 |
|---|---|
分子式 |
C₂₆H₃₀D₃FNNaO₅ |
分子量 |
484.55 |
同義語 |
(3R,5R,6E)-7-[4-(4-Fluorophenyl)-5-(methoxy-d3-methyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt (1:1), Rivastatin-D3, Baycol-D3, Lipobay-D3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


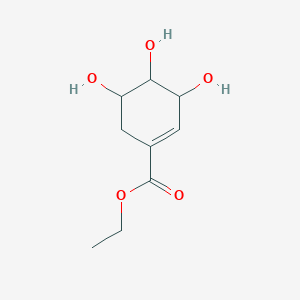
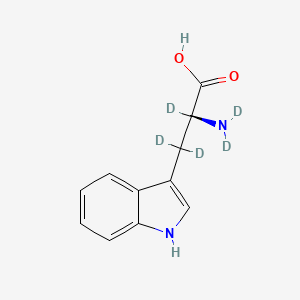
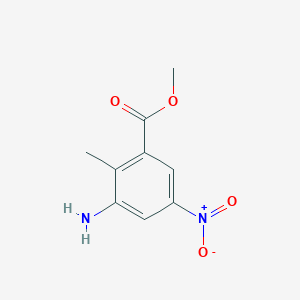
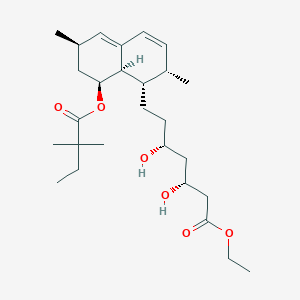
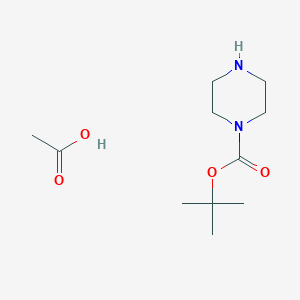


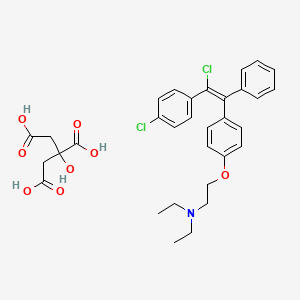
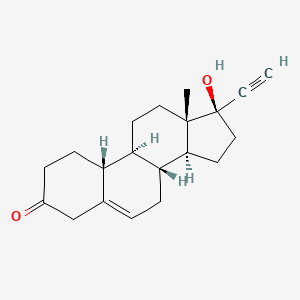
![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)
